molecular formula C8H14O2 B13596108 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- CAS No. 64011-53-6

1,2-Ethanediol, 1-(3-cyclohexen-1-yl)-

Cat. No.: B13596108
CAS No.: 64011-53-6
M. Wt: 142.20 g/mol
InChI Key: NPZGQIIAVOOHNM-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C8H14O2 It is a derivative of ethylene glycol where one of the hydrogen atoms is replaced by a 3-cyclohexen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 3-cyclohexen-1-ol with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be a Lewis acid such as boron trifluoride or a base like potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes involved in metabolic processes, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.

    1,3-Propanediol: Another diol with three carbon atoms, used in the synthesis of polyesters and as a solvent.

    1,4-Butanediol: A four-carbon diol used in the production of plastics, elastic fibers, and polyurethanes.

Uniqueness

1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- is unique due to the presence of the 3-cyclohexen-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

64011-53-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-cyclohex-3-en-1-ylethane-1,2-diol

InChI

InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7-10H,3-6H2

InChI Key

NPZGQIIAVOOHNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(CO)O

Origin of Product

United States

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